4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine
CAS No.: 1026443-48-0
Cat. No.: VC0192803
Molecular Formula: C17H23NO2
Molecular Weight: 273.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026443-48-0 |
|---|---|
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 |
| IUPAC Name | 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |
| Standard InChI | InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3 |
| SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC |
Introduction
Chemical Properties and Structure
4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine possesses distinct chemical properties that define its role in pharmaceutical applications. The compound features a 5,6-dimethoxy-substituted indene core connected to a piperidine ring via a methylene bridge.
| Property | Value |
|---|---|
| CAS Number | 1026443-48-0 |
| Molecular Formula | C17H23NO2 |
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine |
| Synonyms | Donepezil Impurity 19, Donepezil-019, Donepezil Impurity 44 |
| Physical Form | Solid |
The structure contains two methoxy groups positioned at the 5 and 6 positions of the indene ring system, which contribute significantly to the compound's chemical behavior and pharmacological potential. The piperidine nitrogen remains unsubstituted, distinguishing it from donepezil which features a benzyl group at this position .
Synthesis Routes and Chemical Transformations
Several synthesis pathways have been documented for 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine, highlighting its significance in pharmaceutical chemistry.
Synthesis via Donepezil Intermediates
The compound can be synthesized through a sequence of reactions stemming from 5,6-dimethoxy-1-indanone:
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Preparation of 5,6-dimethoxy-1-indanone through cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using p-toluenesulfonic acid and phosphorus pentoxide
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Aldol condensation with N-Boc-piperidine-4-carboxaldehyde (obtained via Swern oxidation of N-Boc-4-piperidinemethanol)
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Hydrogenation of the aldol adduct using palladium-carbon catalyst
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Subsequent transformations leading to 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine
Alternative Synthetic Approaches
An alternative approach involves:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Protection of 2-bromoethylamine hydrobromide | tert-butyl (2-bromoethyl)carbamate formation | High |
| 2 | Reaction with 5,6-dimethoxy-indanone derivatives | Basic conditions, acetonitrile | 39% |
| 3 | Deprotection | Trifluoroacetic acid | Quantitative |
| 4 | Further transformations | Various conditions | Variable |
The synthetic methodology often requires careful control of reaction conditions, as extended hydrogenation can lead to deoxygenation products .
Relationship to Donepezil
4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine shares significant structural similarities with donepezil, a commercial acetylcholinesterase inhibitor used in Alzheimer's disease treatment.
| Feature | 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine | Donepezil |
|---|---|---|
| Core Structure | Indene + Piperidine | Indanone + Piperidine |
| N-Substitution | Unsubstituted piperidine nitrogen | N-benzyl piperidine |
| Oxygen Functionality | Absent at position 1 | Carbonyl at position 1 |
| Molecular Weight | 273.37 g/mol | 379.49 g/mol (as HCl salt) |
Donepezil (E2020, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) was developed through extensive structure-activity relationship studies, with the compound showing potent acetylcholinesterase inhibition with an IC50 value of 5.7 nM . The structural differences between donepezil and 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine primarily involve the oxidation state of the indane/indene core and the substitution on the piperidine nitrogen .
Analytical Characterization
Various analytical techniques have been employed to characterize 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation:
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¹H NMR: Shows characteristic signals for:
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Mass Spectrometry:
Chromatographic Methods
High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment:
| Method | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 | Ethyl acetate/methanol (4:1, v:v) | UV detection | Purification and analysis |
| LC-MS | C18 | Gradient of acetonitrile/water with 0.1% formic acid | ESI-MS | Identification and quantification |
Chromatographic methods are essential for monitoring the synthesis and purity of this compound, particularly in pharmaceutical quality control contexts .
Recent Developments and Future Directions
Recent research has expanded the potential applications of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine and related compounds:
Novel Synthetic Methodologies
Recent advances include:
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